Nopyl acetate

Descripción general

Descripción

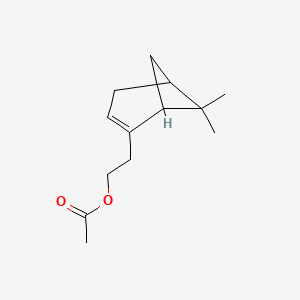

Nopyl acetate is a synthetic fragrance compound with a fruity odor reminiscent of fresh wood. It is not found in nature and is widely used in the preparation of soaps, detergents, creams, lotions, and perfumes . The chemical formula for this compound is C₁₃H₂₀O₂, and it is also known by other names such as bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-, acetate .

Métodos De Preparación

Nopyl acetate is conventionally prepared through the esterification of nopol with acetic anhydride. The reaction can be catalyzed by various substances to improve yield and efficiency. Here are some common synthetic routes and reaction conditions:

Esterification with Acetic Anhydride: Nopol is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Heterogeneous Catalysis: The use of heterogeneous catalysts like Sn-SiO₂, Sn-MCM-41, and Sn-SBA-15 has been reported to achieve high selectivity and conversion rates.

Industrial Production: Industrial methods often involve the use of azeotropic distillation to remove by-products and improve yield.

Análisis De Reacciones Químicas

Nopyl acetate undergoes various chemical reactions, including:

Esterification: As mentioned, this compound is formed through the esterification of nopol with acetic anhydride.

Hydrolysis: this compound can be hydrolyzed back to nopol and acetic acid under acidic or basic conditions.

Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents and conditions used in these reactions include sulfuric acid, p-toluenesulfonic acid, acetic anhydride, and various solvents like dichloromethane and toluene .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Nopyl acetate is primarily synthesized through the esterification reaction between nopol and acetic acid, catalyzed by sulfuric acid. Research has demonstrated that the reaction conditions significantly influence the yield and kinetics of this compound production.

Kinetics of Synthesis

- Reaction Conditions : The synthesis was studied at temperatures ranging from 50°C to 80°C and various molar ratios of acetic acid to nopol (1:1 to 1:4). The highest conversion of acetic acid was achieved at 80°C with a molar ratio of 1:3, yielding up to 96% conversion .

- Kinetic Modeling : The reaction follows a second-order kinetic model, with both forward and backward reactions being influenced by temperature and catalyst concentration. Activation energy for the forward reaction was estimated at approximately 28.08 kJ mol .

Fragrance Industry

This compound is widely utilized in the fragrance industry due to its pleasant sweet and woody aroma. It is commonly incorporated into various cosmetic products and perfumes.

- Fragrance Composition : this compound is often blended with other fragrance components such as lavender, jasmine, and citrus notes, enhancing the overall scent profile. It serves as a cost-effective alternative to linalyl acetate, providing a more woody character .

- Masking Agent : Additionally, it acts as a masking agent to neutralize undesirable chemical odors in personal care formulations .

Flavoring Applications

In the food industry, this compound is used as a flavoring agent due to its aromatic properties.

- Flavor Profiles : The compound contributes to flavor formulations that require a sweet and woody note. Its versatility allows it to be paired with various flavors in food products .

Industrial Applications

Beyond its use in fragrances and flavors, this compound has potential applications in industrial settings.

- Fuel Additives : Recent studies suggest that this compound can be employed in fuel additive formulations to enhance combustion efficiency in diesel engines .

- Chemical Intermediates : Nopol, from which this compound is derived, serves as a precursor for other chemical compounds such as pinaverium bromide, used in medical treatments for gastrointestinal issues .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound under varying temperatures and catalyst concentrations demonstrated that higher temperatures increased reaction rates and conversion efficiencies. The research utilized titration methods to monitor acetic acid concentrations throughout the reaction process, confirming the efficacy of sulfuric acid as a catalyst .

Case Study 2: Fragrance Development

In developing a new line of eco-friendly fragrances, formulators incorporated this compound due to its natural aroma profile and ability to mask undesirable scents from other chemical components. Consumer tests indicated a positive reception towards products containing this compound compared to those without it .

Mecanismo De Acción

The primary mechanism of action for nopyl acetate is its interaction with olfactory receptors in the nasal cavity. When inhaled, this compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity and woody odor. The exact molecular targets and pathways involved in this process are subjects of ongoing research .

Comparación Con Compuestos Similares

Nopyl acetate is often compared to other fragrance compounds such as linalyl acetate and citronellyl acetate. Here are some key points of comparison:

Linalyl Acetate: Both this compound and linalyl acetate are used in the fragrance industry.

Citronellyl Acetate: Citronellyl acetate has a sweet, citrus-like odor, making it distinct from the woody scent of this compound.

Similar compounds include:

- Linalyl acetate

- Citronellyl acetate

- Geranyl acetate

This compound’s unique fruity and woody odor, combined with its cost-effectiveness, makes it a valuable compound in the fragrance industry .

Actividad Biológica

Nopyl acetate, a compound derived from nopol, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the current understanding of its biological activity, including its synthesis, pharmacological effects, and safety assessments.

This compound (CAS Number: 35836-72-7) is an ester formed from nopol and acetic acid. Its molecular formula is , and it features a bicyclic structure that contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the esterification of nopol with acetic acid, often catalyzed by sulfuric acid. The kinetics of this reaction have been studied to optimize yield and purity, highlighting the importance of reaction conditions such as temperature and catalyst concentration .

Antiplasmodial Activity

Recent studies have investigated the antiplasmodial properties of nopyl-based compounds, particularly against Plasmodium falciparum, the causative agent of malaria. In a study examining various nopyl-quinoline derivatives, it was found that certain derivatives exhibited moderate activity against chloroquine-sensitive strains but were less effective against resistant strains. Specifically, compounds featuring nopyl-acetate moieties showed varying degrees of activity, with some achieving sub-micromolar effective concentrations (EC50) against resistant strains .

Cytotoxicity and Genotoxicity

A safety assessment conducted on this compound indicated that it does not present significant genotoxic risks. In OECD/GLP studies involving Sprague Dawley rats, no treatment-related adverse effects were observed at doses up to 9000 ppm. The NOAEL (No Observed Adverse Effect Level) for developmental toxicity was determined to be 478.5 mg/kg/day . Additionally, no significant cytotoxic effects were noted in vitro at concentrations up to 500 μg/mL .

Case Studies

-

Antimalarial Efficacy :

- A study evaluated various nopyl derivatives for their ability to inhibit Plasmodium falciparum. The results indicated that while some compounds were moderately active against sensitive strains, they were largely ineffective against resistant strains. Future research aims to explore their effects on different life stages of the parasite .

- Toxicological Assessment :

Summary of Findings

The following table summarizes key findings regarding the biological activity and safety profile of this compound:

Propiedades

IUPAC Name |

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h4,11-12H,5-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNOGHRWORTNEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CCC2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977235 | |

| Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-51-8, 6165-23-7 | |

| Record name | Nopyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nopyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nopyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nopyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Nopyl acetate and what is its primary use?

A1: this compound is a synthetic fragrance compound known for its fruity, fresh wood aroma. It is not found naturally and is primarily used in various products like soaps, detergents, creams, lotions, and perfumes. []

Q2: How is this compound synthesized?

A2: this compound is synthesized in a two-step process. First, β-pinene reacts with paraformaldehyde to produce Nopol. Subsequently, Nopol undergoes esterification with acetic anhydride to yield this compound. This reaction is often catalyzed using acidic aqueous chromic anhydride or solid superacids like SO₄²⁻/ZrO₂-TiO₂. [, , ]

Q3: What are the main byproducts formed during the synthesis of this compound using acidic aqueous chromic anhydride?

A3: The oxidation of this compound by acidic aqueous chromic anhydride leads to the formation of several byproducts. The major products are 4-(1-methyl-1-hydroxyethyl)-1-cyclohexene-1-ethanolacetate and its hydrolyzed form, 4-(1-methyl-1-hydroxyethyl)-1-cyclohexene-1-ethanol. These result from the cleavage and subsequent hydration of the four-membered ring in this compound. Other notable byproducts include 2,3-epoxythis compound, 1-hydroxy-2,3-epoxythis compound, and 5-hydroxy-2,3-epoxythis compound, primarily formed through the epoxidation of the double bond and further oxidation of tertiary hydrogens. [, ]

Q4: Are there alternative catalysts for this compound synthesis?

A4: Yes, besides acidic aqueous chromic anhydride and solid superacids, heterogeneous catalysts like Amberlyst-15 ionic exchange resin have been explored for this compound synthesis through the esterification of Nopol with acetic acid. [] The catalyst loading significantly influences the reaction's selectivity towards this compound. []

Q5: How does the reaction temperature affect the synthesis of this compound using SO₄²⁻/ZrO₂-TiO₂ catalyst?

A5: The synthesis of this compound using SO₄²⁻/ZrO₂-TiO₂ catalyst under microwave irradiation showed that a temperature of 105°C resulted in the highest yield (81.3%). [] This suggests that temperature plays a crucial role in optimizing the reaction conditions for this compound production.

Q6: Have there been studies exploring the relationship between the structure of this compound derivatives and their activity?

A6: Yes, research has investigated the repellency of various terpenoids, including this compound derivatives, against house ants (Monomorium pharaonis). The study synthesized seven bridge-ring terpenoids from β-pinene, including Nopyl methyl ether, Nopyl ethyl ether, Nopyl n-propyl ether, Nopyl formate, this compound, and Nopyl propanoate. All these compounds exhibited significant repellent activity, with repellent rates ranging from 80% to 100% at a concentration of 20 mg/mL. []

Q7: What analytical techniques are used to characterize this compound and its derivatives?

A7: this compound and its derivatives are commonly characterized using a combination of spectroscopic techniques, including Infrared spectroscopy (IR), Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance spectroscopy (¹H NMR), and ¹³C Nuclear Magnetic Resonance spectroscopy (¹³C NMR). These techniques provide information about the compound's functional groups, molecular weight, and structure. [, , , ]

Q8: Has the application of computational chemistry been explored in understanding this compound and its derivatives?

A8: Yes, computational chemistry has been employed to understand the repellent activity of this compound derivatives. For example, one study used Gaussian 03W software to calculate the optimal conformer and lowest energy of seventeen terpenoid ant repellents synthesized from α-pinene and β-pinene. The obtained data was then processed and used to develop a quantitative structure-activity relationship (QSAR) model using Codessa 2.7.10 software. []

Q9: What insights did the QSAR model provide regarding the repellency of this compound derivatives?

A9: The QSAR model, with an R² of 0.9265, suggested that four structural descriptors significantly influenced the repellency of the investigated terpenoids, including this compound derivatives. These descriptors were: fractional atomic charge weighted partial positive surface area (ESP-FPSA-3 fractional PPSA), minimum nucleophilic reactivity index of a carbon atom, second-highest occupied molecular orbital (HOMO-1) energy, and maximum 1-electron reactivity index for an oxygen atom. [] This information can be valuable for designing more potent ant repellents.

Q10: Is there any research on the liquid-liquid equilibrium of systems involving this compound?

A10: Yes, research has been conducted on the liquid-liquid equilibrium (LLE) data for the water + acetic acid + nopol + this compound quaternary system. The data was measured at temperatures of 298.15 K, 323.15 K, and 348.15 K under atmospheric pressure (85.8 kPa). The study used Othmer-Tobias, Bachman, and Hand correlations to verify the thermodynamic consistency of the experimental LLE data, which was then correlated using the NRTL thermodynamic model. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.